molecular formula C38H30O3 B12611919 Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-

Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-

Cat. No.: B12611919
M. Wt: 534.6 g/mol
InChI Key: QSLTUOBLGDGEMG-UHFFFAOYSA-N
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Description

The compound "Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-" (hereafter referred to as the target compound) is a structurally complex benzenepropanoic acid derivative. Its core structure includes an ethenyl-linked biphenyl system substituted with a 3-benzofuranyl group and a phenylmethyl moiety.

Notably, Salvianolic Acid C (CAS 115841-09-3), a structurally related compound, shares a similar framework with a benzofuranyl-biphenyl system and demonstrates neuroprotective effects in hippocampal neuronal cells . The target compound’s complexity may confer unique pharmacological properties, such as antioxidant or anti-inflammatory activity, as seen in other benzenepropanoic acid derivatives .

Properties

Molecular Formula

C38H30O3

Molecular Weight

534.6 g/mol

IUPAC Name

2-benzyl-4-[4-[4-(2-benzyl-1-benzofuran-3-yl)phenyl]phenyl]but-3-enoic acid

InChI

InChI=1S/C38H30O3/c39-38(40)33(25-28-9-3-1-4-10-28)20-17-27-15-18-30(19-16-27)31-21-23-32(24-22-31)37-34-13-7-8-14-35(34)41-36(37)26-29-11-5-2-6-12-29/h1-24,33H,25-26H2,(H,39,40)

InChI Key

QSLTUOBLGDGEMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=CC=C(C=C5)C=CC(CC6=CC=CC=C6)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, a-[2-[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]ethenyl]- typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic compounds, catalysts, and solvents such as dichloromethane and toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions. The use of high-pressure reactors and automated systems ensures the efficient synthesis of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, a-[2-[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]ethenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives are increasingly recognized as promising candidates for antimicrobial agents. Research indicates that compounds featuring benzofuran scaffolds exhibit significant activity against various pathogens, including those responsible for skin diseases like cancer and psoriasis. The unique structural characteristics of these derivatives enhance their effectiveness as pharmacophores targeting clinically relevant infections .

Anticancer Properties

The anticancer potential of benzofuran-based compounds has been extensively documented. Studies have shown that these compounds can inhibit pathways associated with tumor growth, particularly through the modulation of hypoxia-inducible factors (HIF-1) and other oncogenic pathways. For instance, specific benzofuran derivatives have demonstrated efficacy against p53-null and p53-mutated cancer cell lines, suggesting their role in targeting diverse cancer types with potentially lower adverse effects compared to traditional chemotherapeutics .

Anti-inflammatory Effects

Compounds derived from benzofuran and biphenyl structures have also been noted for their anti-inflammatory properties. These effects are crucial in developing treatments for inflammatory diseases where traditional non-steroidal anti-inflammatory drugs (NSAIDs) may fall short due to side effects. The ability of these compounds to modulate inflammatory pathways positions them as valuable agents in therapeutic contexts .

Synthetic Methodologies

The synthesis of complex benzenepropanoic acid derivatives often involves advanced coupling reactions such as Suzuki–Miyaura coupling, which allows for the efficient formation of biphenyl and benzofuran linkages. These methodologies have been refined to enhance yields and minimize by-products, making them suitable for large-scale applications in pharmaceutical development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of these compounds is vital for optimizing their pharmacological profiles. Variations in substituents on the benzofuran or biphenyl rings can significantly affect their biological activity, selectivity, and toxicity profiles. Comprehensive SAR studies are essential for guiding future modifications aimed at enhancing therapeutic efficacy while reducing side effects .

Benzofuran Derivatives in Clinical Trials

Several benzofuran derivatives have progressed into clinical trials due to their promising preclinical results. For example, a derivative designed to inhibit HIF-1 has shown potential in treating specific cancers with fewer side effects compared to existing therapies. These clinical evaluations are critical for validating the therapeutic potential of such compounds in real-world settings .

Environmental Applications

Beyond medicinal uses, benzofuran derivatives have been explored for environmental applications, particularly in bioremediation processes where they can assist in degrading harmful pollutants due to their reactivity with various organic compounds . This dual application underscores the versatility of benzenepropanoic acid derivatives across different scientific domains.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, a-[2-[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]ethenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

(a) Stereochemical Variants
  • Compound 1 (αS) and Compound 2 (αR): These stereoisomers of α-ethyl-4-methoxy-3-[[[4-(trifluoromethyl)phenyl]methyl]amino]carbonyl-benzenepropanoic acid differ only in chirality (S vs. R configuration). Bioactivity studies reveal that stereochemistry significantly impacts receptor interactions; for example, Compound 1 (αS) shows enhanced metabolic stability compared to Compound 2 (αR) .
  • Compound 3 : A racemic mixture of S and R stereoisomers exhibits intermediate activity, suggesting synergistic or antagonistic effects between enantiomers .
(b) Substituted Derivatives
  • Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: This antioxidant derivative, identified in ethanol extracts of Simarouba glauca seeds (1.487% abundance), features bulky tert-butyl groups that enhance radical-scavenging activity .
  • 4-Hydroxy-3-methoxy-pentyl ester benzenepropanoic acid: Isolated from Dianthus superbus, this derivative demonstrates neuroprotective effects against glutamate-induced toxicity in HT22 cells, likely due to its methoxy and hydroxy substituents .
(c) Ethyl Ester Derivatives
  • Benzenepropanoic acid, β-amino-3-methoxy-4-(2-methylpropoxy)-, ethyl ester (CAS 945451-05-8): The presence of amino and isobutoxy groups may enhance solubility and membrane permeability, making it a candidate for antimicrobial applications .
  • Ethyl ester derivatives (e.g., E13): Ethyl esters like E13 (Benzenepropanoic acid, ethyl ester) correlate positively with Lactobacillus activity in microbial communities, suggesting a role in gut microbiota modulation .

Functional and Bioactivity Comparisons

(a) Antioxidant Activity
Compound Name Key Substituents Bioactivity Source
3,5-bis(tert-butyl)-4-hydroxy-methyl ester tert-butyl, hydroxy, methyl ester Radical scavenging (1.487% in extract) Simarouba glauca
Salvianolic Acid C Benzofuranyl, biphenyl, dihydroxy Neuroprotection Salvia spp.
(b) Metabolic and Microbial Interactions
  • Target compound : Structural complexity may slow hepatic metabolism, increasing bioavailability.
  • Benzenepropanoic acid-α-hydroxy: Found in Aspergillus unguis extracts (0.09% abundance), this derivative’s hydroxy group correlates with microbial interactions, though its low abundance limits efficacy .
  • Ethyl ester derivatives : Ethyl esters (e.g., E13) enhance Lactobacillus growth, while sulfide derivatives (e.g., S8) inhibit it, highlighting substituent-dependent effects on gut microbiota .
(c) Neuroprotection
  • 4-Hydroxy-benzeneacetic acid and 4-methoxybenzeneacetic acid : Isolated from Dianthus superbus, these derivatives protect HT22 cells from glutamate toxicity, likely via antioxidant mechanisms .
  • Salvianolic Acid C: Reduces oxidative stress in neuronal cells, suggesting the target compound’s benzofuranyl-biphenyl system may share similar pathways .

Structural-Activity Relationships (SAR)

  • Chirality : Enantiomers (e.g., Compounds 1 and 2) show divergent bioactivities, emphasizing the need for stereochemical control in drug design .
  • Bulk substituents : Tert-butyl groups in 3,5-bis(tert-butyl) derivatives enhance antioxidant capacity but may reduce solubility .
  • Ester vs. acid forms: Ethyl esters (e.g., E13) improve microbial interactions, while free acids (e.g., benzenepropanoic acid) are more involved in metabolic pathways .

Key Research Findings

Chirality Effects : The αS configuration in Compound 1 improves metabolic stability over αR, suggesting enantiopure synthesis could optimize the target compound’s efficacy .

Neuroprotection: Structural motifs like benzofuranyl-biphenyl (Salvianolic Acid C) and methoxy/hydroxy groups (Dianthus superbus derivatives) are critical for neuroactive properties .

Biological Activity

Benzenepropanoic acid derivatives, particularly the compound designated as a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl], have garnered significant attention in recent pharmacological research due to their diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

Chemical Structure and Properties

The compound features a complex structure comprising a benzenepropanoic acid backbone with multiple aromatic rings, specifically biphenyl and benzofuran moieties. This structural configuration is critical for its biological activity and interaction with various biological targets.

1. Anticancer Properties

Research indicates that benzenepropanoic acid derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) with IC50 values indicating effective cytotoxicity at low concentrations (Chen et al., 2004; Sukandar et al., 2016).

Cell Line IC50 Value (µM) Reference
MCF-7>100Sukandar et al., 2016
HT-295.39Chen et al., 2004

2. Antioxidant Activity

The antioxidant potential of benzenepropanoic acid derivatives has been evaluated using various assays, including DPPH and SOD methods. The results demonstrate strong radical-scavenging capabilities, which may contribute to their protective effects against oxidative stress-related diseases (Chirumamilla et al., 2022).

3. Antibacterial Effects

Benzenepropanoic acid derivatives have also shown antibacterial properties against various pathogens. For example, studies indicated that certain derivatives inhibit the growth of Staphylococcus aureus, suggesting potential applications in treating bacterial infections (Breynia cernua study).

4. Anti-inflammatory Mechanisms

The compound is involved in modulating inflammatory pathways, particularly through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial for prostaglandin synthesis. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for anti-inflammatory therapies (DrugBank).

The biological activity of benzenepropanoic acid derivatives can be attributed to several mechanisms:

  • Receptor Binding: The compound acts as an inhibitor of integrin receptor binding, which is essential for cell adhesion and migration processes involved in cancer metastasis (Biosynth).
  • Enzyme Inhibition: By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory mediators such as prostaglandins.
  • Apoptosis Induction: The ability to trigger apoptotic pathways in cancer cells is a significant mechanism underlying its anticancer effects.

Case Studies

Several case studies highlight the therapeutic potential of benzenepropanoic acid derivatives:

  • Case Study on MCF-7 Cells:
    • Researchers treated MCF-7 cells with varying concentrations of the compound and observed dose-dependent apoptosis.
    • Flow cytometry analysis revealed increased annexin V positivity at higher concentrations, indicating apoptosis induction.
  • Antibacterial Efficacy:
    • A study assessed the antibacterial activity against clinical isolates of Staphylococcus aureus.
    • The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 0.5 mg/mL.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining this compound with high stereochemical purity, and what challenges arise during its multi-step synthesis?

  • Methodology : The synthesis involves cascade reactions such as [3,3]-sigmatropic rearrangements and aromatization strategies to construct the benzofuran and biphenyl moieties . Key challenges include controlling regioselectivity in ethenyl group addition and minimizing side reactions during biphenyl coupling. Use of NaH in THF for deprotonation and palladium-catalyzed cross-coupling reactions are critical steps .
  • Validation : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) and confirm stereochemistry using chiral stationary phases or X-ray crystallography .

Q. How can researchers structurally characterize this compound using spectroscopic and crystallographic techniques?

  • Techniques :

  • NMR : Assign protons using 1H^1H- and 13C^13C-NMR, focusing on the ethenyl group (δ 5.8–6.5 ppm for vinyl protons) and benzofuran aromatic signals (δ 6.8–7.5 ppm) .
  • X-ray Crystallography : Resolve the biphenyl torsion angles and benzofuran planarity to confirm spatial arrangement, as demonstrated in structurally similar compounds .
  • HRMS : Use electrospray ionization (ESI) in positive mode to verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Q. What preliminary biological screening models are suitable for assessing its bioactivity?

  • Models :

  • In Vitro : Test enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory potential) at 1–100 µM concentrations .
  • In Vivo : Use immunocompromised rat models to study gut microbiota interactions, as benzenepropanoic acid derivatives are linked to phenylalanine metabolism and microbial metabolite regulation .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interactions with biological targets?

  • Approach :

  • Docking Studies : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (PDB: 5KIR). Focus on the benzofuran moiety’s π-π stacking with Tyr385 .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties of the ethenyl group and biphenyl conjugation .
    • Validation : Compare computed IR spectra with experimental data (e.g., C=O stretch at ~1700 cm1^{-1}) .

Q. What strategies resolve contradictions in metabolite level data (e.g., depletion in vivo vs. stability in vitro)?

  • Case Study : In immunocompromised rats, benzenepropanoic acid depletion correlates with gut microbiota dysbiosis. However, in vitro stability assays (pH 7.4, 37°C) show no degradation over 24 hours .
  • Resolution : Conduct fecal metabolite profiling via LC-MS/MS to differentiate host vs. microbial contributions. Use germ-free models to isolate host metabolism effects .

Q. How can structural modifications enhance its stability for pharmaceutical applications?

  • Modifications :

  • Esterification : Replace the carboxylic acid with a methyl ester to improve membrane permeability (logP increase by ~1.5 units) .
  • PEGylation : Attach poly(ethylene glycol) chains to the hydroxyl group to reduce renal clearance .
    • Validation : Assess plasma stability using simulated gastric fluid (SGF) and intestinal fluid (SIF) .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

  • Techniques :

  • UPLC-MS/MS : Detect impurities at <0.1% levels using a BEH C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile .
  • ICP-MS : Screen for heavy metal catalysts (e.g., Pd residues from coupling reactions) with detection limits <10 ppb .

Methodological Considerations

  • Data Reproducibility : Replicate synthesis and bioassays across ≥3 independent batches. Report yields, purity (HPLC ≥95%), and spectroscopic data in supplementary materials .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal care committee approval .

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